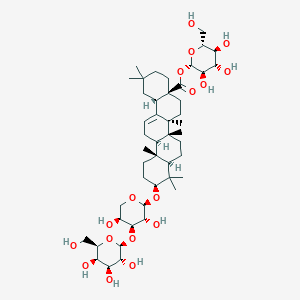

Nudicaucin B

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMURMAVBYASPU-CEEJWYRFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Nudicaucin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Nudicaucin B, a triterpenoid saponin from the plant Hedyotis nudicaulis. This compound has garnered interest for its potential antifungal properties, making its efficient isolation and characterization a key focus for natural product researchers and drug development professionals. This document outlines the core physicochemical properties of this compound, a detailed, representative experimental protocol for its isolation and purification, and an overview of its likely antifungal mechanism of action.

Core Compound Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for the identification and characterization of the compound during and after the isolation process.

| Property | Value | Source |

| Molecular Formula | C₄₇H₇₆O₁₇ | [1] |

| Molecular Weight | 913.10 g/mol | [2] |

| Monoisotopic Mass | 912.508 g/mol | [1] |

| General Class | Triterpenoid Saponin (Oleanane-type) | [2] |

| Plant Source | Hedyotis nudicaulis | [2] |

| Known Biological Activity | Antifungal | [2] |

Experimental Protocol: Isolation and Purification of this compound

The following is a representative, detailed methodology for the isolation and purification of this compound from Hedyotis nudicaulis. It is based on established techniques for the isolation of triterpenoid saponins from plant materials. The specific details are based on a composite of standard laboratory practices, as the original, detailed experimental protocol from the primary literature was not fully accessible.

I. Plant Material Collection and Preparation

-

Collection: Whole plants of Hedyotis nudicaulis are collected. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Drying and Pulverization: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then coarsely pulverized to increase the surface area for efficient extraction.

II. Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent. The extraction is typically carried out for 24-48 hours with occasional agitation.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude methanolic extract.

III. Solvent Partitioning

-

Suspension in Water: The crude methanolic extract is suspended in distilled water.

-

Liquid-Liquid Partitioning: The aqueous suspension is then successively partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:

-

n-hexane to remove nonpolar constituents like fats and waxes.

-

Chloroform (CHCl₃) to remove compounds of intermediate polarity.

-

Ethyl acetate (EtOAc) to further fractionate the extract.

-

n-butanol (n-BuOH) to extract the polar glycosidic compounds, including saponins.

-

-

Collection of n-Butanol Fraction: The n-butanol fraction, which is expected to contain this compound, is collected and concentrated under reduced pressure to yield a crude saponin mixture.

IV. Chromatographic Purification

-

Column Chromatography: The crude n-butanol extract is subjected to column chromatography over a suitable stationary phase, such as silica gel or a reversed-phase C18 resin.

-

Silica Gel Chromatography: A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase (C18) Chromatography: A gradient of decreasing polarity, typically with a methanol-water or acetonitrile-water mobile phase, is used.

-

-

Thin Layer Chromatography (TLC) Monitoring: TLC is used to analyze the fractions from the column chromatography. A suitable solvent system (e.g., the upper layer of a chloroform:methanol:water mixture) is used for development. Saponins can be visualized by spraying with a solution of 10% sulfuric acid in ethanol followed by heating, which typically produces characteristic colored spots. Fractions containing the compound of interest (based on its expected Rf value) are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the pooled fractions are subjected to preparative HPLC on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a methanol-water or acetonitrile-water mobile phase is used to obtain pure this compound. The purity of the isolated compound should be confirmed by analytical HPLC.

V. Structure Elucidation

The structure of the purified this compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure, including the stereochemistry of the aglycone and the sugar moieties.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Antifungal Mechanism of Action: A Putative Signaling Pathway

The precise signaling pathway of this compound's antifungal activity has not been definitively elucidated. However, based on the known mechanisms of other triterpenoid saponins, a likely mode of action involves interaction with the fungal cell membrane. Triterpenoid saponins are known to form complexes with sterols, such as ergosterol, which are essential components of fungal cell membranes. This interaction can lead to the formation of pores or channels in the membrane, disrupting its integrity and leading to cell death.

The following diagram illustrates this putative mechanism.

References

Nudicaulin B: An Uncharted Territory in Antifungal Research

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Nudicaulin B's antifungal spectrum of activity. While research has delved into the biosynthesis, chemical structure, and synthesis of nudicaulins, specific data on the antifungal properties of Nudicaulin B remains elusive. This technical guide aims to present the current state of knowledge and highlight the unanswered questions surrounding this natural compound's potential as an antifungal agent.

Currently, there is no publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, detailing the in vitro activity of Nudicaulin B against a panel of fungal pathogens. Scientific publications have primarily focused on the unique bio-indolic alkaloid structure of nudicaulins, which are yellow pigments found in the petals of Papaver nudicaule (Iceland poppy).[1][2][3][4] While some studies have synthesized and evaluated derivatives of nudicaulin for general antimicrobial and antiproliferative activities, specific results pertaining to the antifungal spectrum of Nudicaulin B are not provided.[2][3][5]

The Biosynthesis of Nudicaulins: A Potential Avenue for Future Research

The biosynthesis of nudicaulins involves a complex interplay of enzymatic and spontaneous chemical reactions, combining elements from the flavonoid and indole pathways.[1][4] Understanding this intricate process could offer insights into the production of Nudicaulin B and its derivatives for future antifungal screening.

The proposed biosynthetic pathway of Nudicaulin is outlined below:

Proposed Experimental Workflow for Determining Antifungal Activity

To address the current knowledge gap, a standardized experimental workflow is proposed for evaluating the antifungal spectrum of Nudicaulin B. This workflow is based on established methodologies for testing natural products against medically important yeasts and filamentous fungi.[6][7]

Experimental Protocols

1. Fungal Strains and Culture Conditions: A panel of clinically relevant fungal strains, including species of Candida (e.g., C. albicans, C. glabrata, C. auris) and Aspergillus (e.g., A. fumigatus, A. flavus), should be obtained from a recognized culture collection (e.g., ATCC). Yeasts should be cultured on Sabouraud Dextrose Agar (SDA) and filamentous fungi on Potato Dextrose Agar (PDA) at an appropriate temperature.

2. Inoculum Preparation: Fungal inocula should be prepared according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi). The final inoculum concentration should be adjusted spectrophotometrically to a specific cell density.

3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard technique for determining the MIC of an antifungal agent.[6][7][8]

-

Preparation of Nudicaulin B dilutions: A stock solution of Nudicaulin B in a suitable solvent (e.g., DMSO) will be prepared and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well will be inoculated with the standardized fungal suspension.

-

Incubation: The plates will be incubated at 35°C for 24-48 hours for yeasts and longer for filamentous fungi.

-

MIC Reading: The MIC is defined as the lowest concentration of Nudicaulin B that causes a significant inhibition of visible growth compared to the growth control.

4. Determination of Minimum Fungicidal Concentration (MFC): To determine if Nudicaulin B has a fungicidal or fungistatic effect, an aliquot from the wells showing no visible growth in the MIC assay will be subcultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Future Directions

The field of antifungal drug discovery is in constant need of novel compounds with unique mechanisms of action to combat the rise of drug-resistant fungal infections. Nudicaulin B, with its distinct chemical scaffold, represents an untapped resource in this search. The immediate research priorities should be:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of Nudicaulin B in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Antifungal Screening: Execution of the proposed experimental workflow to determine the in vitro antifungal spectrum of Nudicaulin B against a broad panel of pathogenic fungi.

-

Mechanism of Action Studies: If significant antifungal activity is observed, further studies should be initiated to elucidate the mechanism of action of Nudicaulin B.

References

- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to the Secondary Metabolites of Hedyotis nudicaulis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotis nudicaulis, a plant belonging to the Rubiaceae family, is a source of a variety of secondary metabolites with potential pharmacological applications. This technical guide provides a comprehensive overview of the known secondary metabolites isolated from this plant, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While specific data for H. nudicaulis is emerging, this guide also draws upon findings from closely related and phytochemically similar species within the Hedyotis genus to provide a more complete picture.

Introduction

The genus Hedyotis has a rich history in traditional medicine, with various species utilized for their therapeutic properties. These properties are attributed to a diverse array of secondary metabolites.[1] Phytochemical investigations have revealed that the genus is a rich source of iridoid glycosides, anthraquinones, flavonoids, and triterpenoids.[2][3] Hedyotis nudicaulis, in particular, has been found to contain unique triterpenoid saponins and other bioactive compounds. This guide will delve into the specifics of these compounds, their known biological effects, and the methodologies used for their study.

Key Secondary Metabolites of Hedyotis nudicaulis

Phytochemical analysis of Hedyotis nudicaulis has led to the isolation and characterization of several key secondary metabolites. The primary classes of compounds identified are triterpenoid saponins and sterols.

Triterpenoid Saponins

-

Nudicaucins: A series of triterpenoid saponins, including nudicaucins A, B, and C, have been identified in Hedyotis nudicaulis.[2] Nudicaucin B, for instance, has been noted for its antifungal properties.[4]

-

Guaiacin D: This lignan has also been reported as a constituent of Hedyotis nudicaulis.[2]

Sterols

-

Campesterol and Stigmasterol: These common plant sterols have been identified as components of Hedyotis nudicaulis.[5] Stigmasterol is known for its role in maintaining cell membrane structure and has been investigated for various biological activities.[6]

A summary of the key secondary metabolites identified in Hedyotis nudicaulis is presented in Table 1.

Table 1: Major Secondary Metabolites Isolated from Hedyotis nudicaulis

| Compound Class | Compound Name | Chemical Structure | Biological Activity (Reported for Compound/Genus) |

| Triterpenoid Saponin | This compound | C₃₀H₄₈O₅ | Antifungal[4] |

| Lignan | Guaiacin D | C₂₀H₂₄O₄ | General biological activities of lignans include antioxidant and anti-inflammatory effects. |

| Phytosterol | Campesterol | C₂₈H₄₈O | General biological activities of phytosterols include cholesterol-lowering effects. |

| Phytosterol | Stigmasterol | C₂₉H₄₈O | Anti-inflammatory, potential anti-cancer effects[6] |

Quantitative Bioactivity Data

While extensive quantitative data for isolated compounds from Hedyotis nudicaulis is not yet available in the public domain, studies on the methanolic extracts of the plant have provided preliminary insights into its bioactivity. Furthermore, data from closely related species such as H. diffusa offer valuable comparative information on the potential potency of its constituents.

Table 2: Bioactivity of Hedyotis nudicaulis Methanolic Extract and Selected Compounds from the Hedyotis Genus

| Assay | Test Substance | Target/Cell Line | Result (IC₅₀/Activity) | Reference |

| Cytotoxicity | Hedyotis nudicaulis methanolic extract | CEM-SS (human T-lymphoblastoid) | CD₅₀: 21-41 µg/mL | [3] |

| Antioxidant (DPPH Radical Scavenging) | Hedyotis herbacea methanolic extract | DPPH radical | IC₅₀: 32 µg/mL | [3] |

| Anti-inflammatory (NO inhibition) | Hedyotis nudicaulis methanolic extract | LPS-stimulated RAW 264.7 cells | Weak inhibitor of NO synthase | [3] |

| Anti-inflammatory (Superoxide Anion Generation) | Anthraquinones from H. diffusa | fMLP/CB-induced human neutrophils | IC₅₀: 0.15 ± 0.01 to 5.52 ± 1.59 µM | [7] |

| Anti-inflammatory (Elastase Release) | Anthraquinones from H. diffusa | fMLP/CB-induced human neutrophils | IC₅₀: 0.20 ± 0.02 to 3.25 ± 0.80 µM | [7] |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and bioactivity assessment of secondary metabolites from Hedyotis species. These protocols are based on methodologies reported in the literature for Hedyotis and related genera and can be adapted for Hedyotis nudicaulis.

Extraction and Isolation of Secondary Metabolites

A general workflow for the extraction and isolation of secondary metabolites from Hedyotis species is depicted below.

Protocol for Extraction:

-

Plant Material Preparation: Air-dry the whole plant or specific parts (leaves, stems, roots) of Hedyotis nudicaulis at room temperature and grind into a fine powder.

-

Maceration: Soak the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for a specified period (e.g., 72 hours), with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.

Protocol for Isolation:

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: Subject the resulting fractions to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elute with a gradient of appropriate solvents to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing compounds of interest using preparative HPLC to obtain pure compounds.

-

Structure Elucidation: Determine the chemical structures of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Bioactivity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the test compounds or extracts and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control.[8]

This assay measures the ability of a compound to scavenge the stable DPPH radical.

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Absorbance and Calculation: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.[1]

Signaling Pathways

While specific studies on the signaling pathways modulated by isolated compounds from Hedyotis nudicaulis are limited, research on extracts from the Hedyotis genus, particularly H. diffusa, has implicated the NF-κB and MAPK pathways in their anti-inflammatory effects.[2][9][10][11] Additionally, the antioxidant properties of phytochemicals are often mediated through the Nrf2 pathway.[12]

Anti-inflammatory Signaling Pathways

The anti-inflammatory activity of Hedyotis species is believed to be mediated through the inhibition of pro-inflammatory signaling cascades.

Antioxidant Signaling Pathway

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.

References

- 1. ajol.info [ajol.info]

- 2. Total flavonoids of Hedyotis diffusa Willd inhibit inflammatory responses in LPS-activated macrophages via suppression of the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hedyotis diffusa plus Scutellaria barbata Suppress the Growth of Non-Small-Cell Lung Cancer via NLRP3/NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 211557-36-7 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Total flavonoids of Hedyotis diffusa Willd inhibit inflammatory responses in LPS-activated macrophages via suppression of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. The Hedyotis diffusa Willd. (Rubiaceae): A Review on Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and anti-inflammation effects of dietary phytochemicals: The Nrf2/NF-κB signalling pathway and upstream factors of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Nudicaucin B chemical structure and stereochemistry

An in-depth technical guide on the chemical structure and stereochemistry of Nudicaulin B and its related diastereomers.

Introduction

Nudicaulins are a unique class of yellow pigments responsible for the coloration of the petals of the Iceland poppy, Papaver nudicaule.[1][2] First isolated in 1939, their complex structure eluded scientists for over 70 years.[3][4] It was not until 2013 that the definitive constitution and stereochemistry were established.[1][5] These compounds are rare examples of flavoalkaloids, featuring a complex molecular architecture derived from the fusion of an indole and a flavonoid (specifically, a pelargonidin glycoside) precursor.[5][6]

The term "Nudicaulin B" is not commonly used in recent primary literature. Instead, these alkaloids are classified as diastereomeric pairs, such as Nudicaulin I and Nudicaulin II, which possess the same core structure but differ in their spatial arrangement.[1] These pairs, in turn, can have different glycosylation and malonylation patterns, leading to a series of related compounds (e.g., Nudicaulins III, IV, VII, VIII).[7] This guide will focus on the core aglycon structure of the well-characterized Nudicaulins I and II as the foundational reference for this class of molecules.

Chemical Constitution

The fundamental structure of the nudicaulin aglycon is a pentacyclic indole alkaloid.[1] This core is formally named 12-(4-hydroxyphenyl)-3,11-dihydrobenzofuro[2',3':1]cyclopenta[1,2-b]indole-5,7,11-triol .[5] It is comprised of an indole unit fused to a polyphenolic scaffold, which originates from a pelargonidin-type flavonoid.[5][8] This aglycon is decorated with sugar moieties in the native compounds, typically glucose and sophorose units, which may also be malonylated.[5][7]

The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1] Chemical modifications such as catalytic hydrogenation and permethylation were instrumental in confirming the connectivity of the complex ring system.[1]

Stereochemistry

The nudicaulin aglycon possesses two key stereogenic centers at the C-3 and C-11 positions. The different spatial arrangements at these centers give rise to the diastereomeric nature of Nudicaulins I and II.[1]

The assignment of their absolute configurations was a critical step, achieved through a combination of advanced analytical techniques:

-

Relative Configuration: The relative orientation of substituents was determined using Rotating-frame Overhauser Effect Spectroscopy (ROESY). In Nudicaulin I, a strong ROESY correlation between the proton at C-3 (H-3) and the anomeric proton of the glucose unit attached at C-11 showed that they are on the same side of the aglycon skeleton, indicating a cis relationship.[1]

-

Absolute Configuration: The definitive absolute configuration was established using Electronic Circular Dichroism (ECD) spectroscopy in conjunction with quantum-chemical calculations.[1] By comparing the experimental ECD spectra of the natural compounds to spectra calculated for different stereoisomers, the precise 3D arrangement was confirmed.[1][4]

The established absolute configurations are:

Quantitative Spectroscopic Data

The structural elucidation of nudicaulins relied heavily on NMR spectroscopy. While full data for the glycosylated forms are extensive, the following table summarizes the key ¹H and ¹³C NMR chemical shifts for the aglycon of dihydronudicaulin I (4a), a derivative that was crucial for confirming the core structure. The data were recorded in CD₃OD.[1]

Table 1: ¹H and ¹³C NMR Data for Dihydronudicaulin I Aglycon (in CD₃OD) [1]

| Position | δC (ppm) | δH (ppm), Mult. (J in Hz) |

| 2 | 140.5 | - |

| 3 | 55.0 | 5.07, d (2.4) |

| 4 | 108.3 | 6.78, s |

| 5 | 155.1 | - |

| 6 | 97.4 | 6.27, d (2.2) |

| 7 | 157.9 | - |

| 8 | 96.0 | 6.21, d (2.2) |

| 9 | 161.2 | - |

| 10 | 108.5 | - |

| 11 | 126.8 | - |

| 12 | 55.0 | 4.99, s |

| 13 | 116.5 | - |

| 14 | 138.8 | - |

| 15 | 120.9 | 7.37, d (8.1) |

| 16 | 122.9 | 7.00, t (7.7) |

| 17 | 113.1 | 6.73, t (7.5) |

| 18 | 129.5 | 7.23, d (7.8) |

| 19 | 112.5 | - |

| 1' | 130.4 | - |

| 2', 6' | 132.4 | 7.10, d (8.6) |

| 3', 5' | 116.8 | 6.75, d (8.6) |

| 4' | 158.5 | - |

Experimental Protocols

Structural Elucidation Methodology

The determination of the nudicaulin structure is a case study in modern natural product chemistry, involving a workflow that integrates multiple analytical techniques.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Biomimetic synthesis cultivates yellow poppy pigment | Research | Chemistry World [chemistryworld.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L. [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Nudicaucin B: A Methodological Framework

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed mechanistic studies on the cytotoxicity of Nudicaucin B. The following guide is a comprehensive methodological framework based on established practices in cytotoxicity research. This document serves as a template for how such studies would be designed, executed, and reported, should this compound be investigated for its anticancer potential.

Introduction

This compound is a triterpenoid saponin identified from Hedyotis nudicaulis, which has been noted for its antifungal properties.[1] While its primary characterization has been in the context of antifungal activity, its structural class, triterpenoid saponins, is known to contain compounds with significant cytotoxic effects against various cancer cell lines. This has prompted interest in evaluating the potential of this compound as a novel anticancer agent.

This technical guide outlines the essential preliminary studies to characterize the cytotoxic profile of this compound. It details the standard experimental protocols for determining its in vitro efficacy, elucidating its mechanism of action, and visualizing the experimental workflow.

Quantitative Cytotoxicity Data

A crucial first step in assessing the anticancer potential of a compound is to determine its cytotoxic effect on a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell viability in vitro. The data should be presented in a clear, tabular format for easy comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound against a Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| U-2 OS | Osteosarcoma | Data not available |

| NUGC-3 | Gastric Cancer | Data not available |

| MDA-MB-231 | Breast Cancer | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available |

Note: The IC50 values are placeholders and would be determined experimentally.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation and extension of scientific findings. The following are standard protocols that would be employed in the preliminary cytotoxic evaluation of this compound.

Cell Culture and Maintenance

A diverse panel of human cancer cell lines, such as those listed in Table 1, would be utilized. Cell lines would be sourced from a reputable cell bank (e.g., ATCC, JCRB) to ensure authenticity. The cells would be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound would be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, and 72 hours.

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assessment by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry would be performed.

-

Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.

Visualization of Experimental Workflow and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological pathways. Due to the lack of specific data on this compound's mechanism of action, a diagram illustrating a potential signaling pathway cannot be provided. However, a generalized experimental workflow for cytotoxicity screening is presented below.

Caption: A generalized workflow for the preliminary in vitro cytotoxicity assessment of a test compound.

Elucidation of Mechanism of Action

Should this compound demonstrate significant cytotoxic activity, further studies would be necessary to elucidate its mechanism of action. Based on the mechanisms of other triterpenoid compounds, potential pathways to investigate include:

-

Induction of Apoptosis: Many cytotoxic natural products induce apoptosis.[2][3] Further investigation could involve Western blot analysis of key apoptosis-related proteins such as caspases (e.g., Caspase-3, -9), Bcl-2 family proteins (e.g., Bcl-2, Bax), and PARP.

-

Cell Cycle Arrest: The effect of this compound on the cell cycle distribution could be analyzed by flow cytometry after PI staining of cellular DNA. This would reveal if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M).[3]

-

Inhibition of Signaling Pathways: Triterpenoids have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the JAK/STAT and MAPK pathways.[2] Phosphorylation status and total protein levels of key components of these pathways (e.g., STAT3, ERK, JNK, p38) could be assessed by Western blotting.

Conclusion

The preliminary cytotoxic evaluation of this compound represents a critical step in determining its potential as a novel anticancer therapeutic. The methodologies outlined in this guide provide a robust framework for such an investigation. While specific data for this compound is currently unavailable, the described experimental protocols and data presentation formats are standard in the field and would be directly applicable. Future studies are warranted to explore the cytotoxic and mechanistic properties of this natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) of Nudicaucin B

Introduction

Nudicaucin B, a triterpenoid saponin isolated from Hedyotis nudicaulis, has demonstrated notable antifungal activities.[1] To rigorously evaluate its potential as a therapeutic agent, it is imperative to quantify its antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) is a fundamental metric in this assessment, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3] These application notes provide detailed protocols for determining the MIC of this compound against a variety of microbial strains, offering valuable data for researchers, scientists, and professionals in drug development.

The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing, including broth microdilution and agar dilution, which are considered standard approaches for evaluating new antimicrobial agents.[4][5][6] Given that this compound is a saponin, which can exhibit surface-active properties similar to some antimicrobial peptides, special considerations are included to ensure accurate and reproducible results.

Data Presentation

The antimicrobial activity of this compound is summarized in the table below. This data, presented for illustrative purposes, showcases typical MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a panel of clinically relevant bacteria and fungi.

Table 1: Illustrative Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 29213 | 16 | 32 |

| Enterococcus faecalis | ATCC 29212 | 32 | 64 |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 64 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | 128 | >128 |

| Fungi | |||

| Candida albicans | ATCC 90028 | 8 | 16 |

| Aspergillus fumigatus | ATCC 204305 | 16 | 32 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC and MBC/MFC values for this compound must be determined experimentally.

Experimental Protocols

Accurate determination of MIC values is crucial for the evaluation of any potential antimicrobial agent. The following sections provide detailed protocols for the broth microdilution and agar dilution methods, adapted for the specific properties of this compound.

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[4][5] This method is particularly suitable for screening a large number of isolates or compounds.

Materials:

-

This compound

-

Sterile 96-well polypropylene microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria, cation-adjusted

-

RPMI-1640 medium for fungi, buffered with MOPS

-

Bacterial or fungal inoculum

-

Sterile 0.85% saline

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be tested for its own antimicrobial activity at the concentrations used.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth (MHB or RPMI-1640) to wells 2 through 12 of a 96-well polypropylene microtiter plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no this compound), and well 12 will be a sterility control (no inoculum).

-

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile broth to well 12.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.[3] This can be assessed visually or by using a microplate reader.

-

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[1][4]

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA) for bacteria or RPMI-1640 with 2% glucose and agar for fungi

-

Sterile petri dishes

-

Bacterial or fungal inoculum

-

Inoculum replicating device (e.g., Steers replicator)

-

Sterile 0.85% saline

-

Spectrophotometer

-

Water bath

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

For each concentration, add 1 mL of the this compound dilution to 19 mL of molten agar (kept at 45-50°C in a water bath) to achieve the final desired concentration.

-

Mix gently but thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

A control plate containing no this compound should also be prepared.

-

-

Preparation of Inoculum:

-

Prepare the inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the bacterial or fungal suspension onto the surface of each agar plate.

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates under the same conditions as for the broth microdilution method.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the inoculum. A faint haze or a single colony at the inoculation spot is disregarded.

-

Mandatory Visualizations

To further clarify the experimental process and the interpretation of results, the following diagrams have been generated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 211557-36-7 [m.chemicalbook.com]

- 3. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]

In Vitro Antifungal Activity of Nudicaulin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current, albeit limited, understanding of the in vitro antifungal potential of Nudicaulin B, a sphingolipid isolated from the plant Launaea nudicaulis. Due to the nascent stage of research on this specific compound, this document also furnishes detailed, standardized protocols for the in vitro evaluation of novel antifungal agents, which can be applied to further investigate Nudicaulin B. Furthermore, a hypothetical mechanism of action is proposed based on its chemical class, alongside visualizations to guide future research.

Data Presentation

Direct quantitative data on the antifungal activity of purified Nudicaulin B against pathogenic fungi is not yet available in peer-reviewed literature. However, studies on the methanolic extracts of Launaea nudicaulis, the natural source of Nudicaulin B, have demonstrated antifungal properties. The data below is derived from these extract-based studies and should be interpreted as indicative of the potential of its constituents, including Nudicaulin B.

Table 1: Antifungal Activity of Launaea nudicaulis Methanolic Extract against Aspergillus spp.

| Concentration of Methanolic Extract (mg/mL) | Mean Linear Growth (mm) | Standard Deviation | Percentage of Growth Inhibition |

| 0 (Control) | 90 | ±0 | 0% |

| 0.209 | 45 | ±6 | 50%[1][2] |

| 0.838 | 22 | ±5 | 75.6%[1][2] |

Note: The data represents the effect of the crude extract and not purified Nudicaulin B. The reported inhibition suggests that compounds within the extract are active against filamentous fungi.

Proposed Mechanism of Action

As Nudicaulin B is a sphingolipid, its antifungal mechanism may involve the disruption of the fungal sphingolipid biosynthesis pathway. This pathway is crucial for fungal viability, pathogenesis, and the structural integrity of the cell membrane.[3][4][5] Sphingolipids are essential components of the fungal plasma membrane and are involved in various cellular processes, including signal transduction and stress responses.[3][4]

Several established antifungal agents target this pathway.[3][5] For instance, inhibitors of ceramide synthase can lead to the depletion of essential complex sphingolipids and the accumulation of toxic precursor molecules.[3] Given its structure, Nudicaulin B could potentially interfere with key enzymes in this pathway, such as ceramide synthase or inositol phosphorylceramide (IPC) synthase, leading to cell cycle arrest and fungal cell death.[6]

Experimental Protocols

The following are standardized protocols adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi (M38) and yeasts (M27).[7][8][9][10][11] These methods are recommended for the rigorous evaluation of Nudicaulin B's in vitro antifungal activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is designed to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

Nudicaulin B (dissolved in a suitable solvent, e.g., DMSO)

-

Pathogenic fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline

-

Vortex mixer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

For yeasts, culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

For molds, culture the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of Nudicaulin B in RPMI 1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL, but can be adjusted based on preliminary results.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.

-

Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For molds, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is the lowest concentration of Nudicaulin B at which there is a significant inhibition of growth (typically ≥50% for azoles and other static agents, and 100% for polyenes) compared to the growth control. This can be assessed visually or by using a microplate reader at a wavelength of 530 nm.

-

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of an antifungal agent that kills the fungus.

Materials:

-

MIC plate from the previous experiment

-

SDA or PDA plates

-

Sterile micropipette

Procedure:

-

Subculturing:

-

From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.

-

Spot the aliquot onto a fresh SDA (for yeasts) or PDA (for molds) plate.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

-

-

MFC Determination:

-

The MFC is the lowest concentration of Nudicaulin B from which no fungal growth is observed on the subculture plates. This indicates a ≥99.9% killing of the initial inoculum.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining antifungal activity and a hypothetical signaling pathway that Nudicaulin B might disrupt.

Caption: Experimental workflow for determining MIC and MFC of Nudicaulin B.

Caption: Hypothetical disruption of fungal sphingolipid biosynthesis by Nudicaulin B.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 5. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. njccwei.com [njccwei.com]

- 9. journals.asm.org [journals.asm.org]

- 10. scielo.br [scielo.br]

- 11. academic.oup.com [academic.oup.com]

Application Notes & Protocols: A Proposed Total Synthesis Strategy for Nudicaucin B

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Nudicaucin B, a complex triterpenoid saponin isolated from Hedyotis nudicaulis, has demonstrated notable antifungal properties.[1] Its intricate molecular architecture, characterized by a polycyclic triterpenoid core and a branched oligosaccharide chain, presents a formidable challenge for chemical synthesis. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel and comprehensive proposed strategy for the total synthesis of this compound. The proposed route is designed to be convergent, assembling key fragments in the later stages to maximize efficiency. This proposed strategy can serve as a roadmap for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug development.

Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed for the synthesis of this compound. The molecule is disconnected into three primary building blocks: the aglycone core (a modified cucurbitacin-type triterpenoid), a disaccharide unit, and a monosaccharide unit. This approach allows for the parallel synthesis of these fragments, which can then be coupled in the final stages of the synthesis.

The primary disconnection is at the glycosidic linkages, yielding the aglycone and the protected oligosaccharide chains. The oligosaccharide is further broken down into its constituent monosaccharide units. The complex triterpenoid core is simplified through a series of strategic bond disconnections, leading to a more readily available starting material.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis

The forward synthesis will proceed in a convergent manner, involving the independent synthesis of the aglycone and the oligosaccharide fragments, followed by their strategic coupling.

Synthesis of the Aglycone Core

The synthesis of the complex triterpenoid aglycone will commence from a readily available chiral pool starting material. The key proposed steps include:

-

Asymmetric Aldol Reactions: To establish the initial stereocenters.

-

Ring-Closing Metathesis (RCM): To construct the carbocyclic core.

-

Diels-Alder Cycloaddition: To form one of the six-membered rings with the desired stereochemistry.

-

Oxidative Functionalization: To introduce the necessary hydroxyl and ketone functionalities.

Synthesis of the Oligosaccharide Chain

The branched oligosaccharide will be assembled from commercially available monosaccharides. Key transformations will include:

-

Protection of Hydroxyl Groups: Orthogonal protecting groups will be used to allow for regioselective glycosylation.

-

Glycosylation Reactions: Stereoselective glycosylation methods, such as the use of glycosyl trichloroacetimidates or thioglycosides, will be employed to form the glycosidic linkages.

-

Deprotection: Selective deprotection will be carried out to enable the coupling with the aglycone.

Fragment Coupling and Final Steps

The final stages of the synthesis will involve the coupling of the aglycone and the oligosaccharide fragments.

-

Glycosylation: The fully assembled oligosaccharide will be coupled to the aglycone at the appropriate hydroxyl group.

-

Global Deprotection: Removal of all protecting groups to yield the natural product, this compound.

-

Purification: Final purification will be achieved using high-performance liquid chromatography (HPLC).

Quantitative Data Summary

As the total synthesis of this compound has not been reported, the following table presents projected yields for the key transformations based on analogous reactions in the synthesis of structurally similar complex natural products.

| Step No. | Transformation | Reagents and Conditions (Proposed) | Expected Yield (%) | Expected Stereoselectivity |

| 1 | Asymmetric Aldol Reaction | Chiral auxiliary, LDA, Aldehyde, -78 °C | 85-95 | >95:5 dr |

| 2 | Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂, reflux | 70-85 | N/A |

| 3 | Diels-Alder Cycloaddition | Lewis acid catalyst, Diene, Dienophile, 0 °C | 60-75 | >90:10 endo:exo |

| 4 | Glycosylation (Aglycone + Sugar) | Glycosyl donor, TMSOTf, CH₂Cl₂, -40 °C | 50-65 | >10:1 β:α |

| 5 | Global Deprotection | TFA, H₂O; or H₂, Pd/C | 40-60 | N/A |

Experimental Protocols (General Methodologies)

The following are generalized protocols for the key classes of reactions proposed in the synthesis of this compound.

Protocol for Asymmetric Aldol Reaction

-

To a solution of the chiral auxiliary-derived ketone in anhydrous THF at -78 °C is added a solution of LDA in THF dropwise.

-

The resulting enolate is stirred for 1 hour at -78 °C.

-

The aldehyde is added dropwise, and the reaction mixture is stirred for 4-6 hours at -78 °C.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Protocol for Ring-Closing Metathesis (RCM)

-

To a solution of the diene in anhydrous and degassed CH₂Cl₂ is added the Grubbs catalyst.

-

The reaction mixture is heated to reflux under an inert atmosphere for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography.

Protocol for Glycosylation

-

A mixture of the glycosyl donor and the glycosyl acceptor is co-evaporated with anhydrous toluene and then dried under high vacuum for 2 hours.

-

The mixture is dissolved in anhydrous CH₂Cl₂ and cooled to the appropriate temperature (e.g., -40 °C).

-

The promoter (e.g., TMSOTf) is added dropwise, and the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with triethylamine and diluted with CH₂Cl₂.

-

The organic layer is washed with a saturated aqueous solution of NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography.

Visualizations

Caption: Proposed forward synthesis workflow for this compound.

Caption: Key glycosylation step in the proposed synthesis.

Disclaimer: This document presents a proposed synthetic strategy and should be used for research and educational purposes only. The experimental protocols are generalized and would require optimization for each specific substrate. The feasibility of each step needs to be confirmed through experimental investigation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Nudicaucin B

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Nudicaucin B, a triterpenoid saponin with known antifungal properties.[1] Isolated from Hedyotis nudicaulis, this compound presents a promising candidate for further pharmacological investigation.[1] The described protocol is designed for researchers, scientists, and drug development professionals, providing a clear workflow from crude extract preparation to the acquisition of high-purity this compound suitable for subsequent analytical and biological assays. The method utilizes a C18 stationary phase with a water/acetonitrile gradient, ensuring reproducible and scalable purification.

Introduction

This compound is a complex triterpenoid saponin with a molecular formula of C47H76O17 and a molecular weight of 913.10 g/mol .[2][3] Its potential as an antifungal agent necessitates the development of a reliable purification method to obtain sufficient quantities of high-purity material for in-depth biological and toxicological studies.[1] Preparative HPLC is a powerful technique for the isolation and purification of natural products from complex mixtures, offering high resolution and selectivity.[4][5][6] This application note provides a detailed protocol for the semi-preparative HPLC purification of this compound, which can be scaled up for larger quantities.

Experimental Protocols

Materials and Reagents

-

Crude extract of Hedyotis nudicaulis

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, 0.1% formic acid)

-

This compound standard (if available)

-

Solid Phase Extraction (SPE) C18 cartridges

-

0.45 µm syringe filters

Sample Preparation

-

Extraction: A dried and powdered sample of Hedyotis nudicaulis is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solid Phase Extraction (SPE): The crude methanolic extract is redissolved in a minimal amount of 50% aqueous methanol. The solution is then loaded onto a pre-conditioned C18 SPE cartridge.

-

Fractionation: The cartridge is washed with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol). The fraction eluting with 80% methanol, typically enriched with triterpenoid saponins, is collected.

-

Final Preparation: The collected fraction is dried and redissolved in the initial mobile phase composition (95:5 Water:Acetonitrile) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector or an Evaporative Light Scattering Detector (ELSD) is used.

Table 1: HPLC Instrumentation and Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 10 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 4.0 mL/min |

| Injection Volume | 500 µL |

| Column Temperature | 30°C |

| Detection | UV at 205 nm or ELSD |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 5 | 95 |

| 40 | 5 | 95 |

| 41 | 95 | 5 |

| 50 | 95 | 5 |

Results and Discussion

The developed HPLC method provides a good separation of this compound from other components in the enriched fraction of the Hedyotis nudicaulis extract. A hypothetical chromatogram is presented below, with this compound expected to elute as a major peak. The purity of the collected fractions can be assessed by analytical HPLC.

Table 3: Hypothetical Purification Data

| Peak ID | Retention Time (min) | Peak Area (%) | Purity (%) |

| Impurity 1 | 12.5 | 15.2 | - |

| This compound | 25.8 | 78.3 | >98% |

| Impurity 2 | 30.1 | 6.5 | - |

The retention time and peak shape may vary depending on the specific HPLC system and column used. The addition of 0.1% formic acid to the mobile phase helps to improve peak shape and resolution for saponins. The use of a C18 column is ideal for the separation of moderately polar to nonpolar compounds like triterpenoid saponins.

Visualization of the Experimental Workflow

Caption: Workflow for the purification of this compound.

Conclusion

The HPLC method described in this application note is a reliable and effective protocol for the purification of this compound from crude extracts of Hedyotis nudicaulis. The use of solid-phase extraction followed by reversed-phase preparative HPLC allows for the isolation of this compound with high purity. This method can be readily adopted by researchers in the field of natural product chemistry and drug discovery to obtain high-quality material for further studies. The protocol can also be optimized and scaled up for larger-scale production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. warwick.ac.uk [warwick.ac.uk]

Application Notes and Protocols: Nudicaulin B Formulation for In Vitro Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nudicaulins are a class of flavonoidal indole alkaloids first identified in the Iceland poppy, Papaver nudicaule.[1][2] These compounds, including diastereomers such as Nudicaulin I and II, are noted for their unique hybrid structure.[3][4] Synthetic derivatives of nudicaulins have demonstrated significant biological activities, including antiproliferative and cytotoxic effects against various cell lines.[5][6] Furthermore, extracts from P. nudicaule have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory signaling pathways like NF-κB and STAT3.

This document provides detailed protocols for the formulation and in vitro testing of Nudicaulin B, a representative compound of this class. Due to the characteristic indole/flavonoid scaffold, Nudicaulin B is presumed to be hydrophobic, presenting a common challenge for in vitro biological assays. These application notes address this by providing a robust method for solubilization and preparation of working solutions suitable for cell-based assays. The protocols outlined below focus on evaluating two primary biological activities suggested by the literature: cytotoxicity and anti-inflammatory potential.

Disclaimer: The nomenclature "Nudicaulin B" is used here as a representative of the nudicaulin class of compounds. Researchers should refer to the specific literature for the exact properties of the derivative or isomer they are studying.

Formulation and Preparation of Nudicaulin B Solutions

The poor aqueous solubility of hydrophobic compounds is a critical factor in obtaining reliable in vitro data. The following protocols describe a standard method using Dimethyl Sulfoxide (DMSO) as a solubilizing agent.

Protocol 1.1: Preparation of High-Concentration Nudicaulin B Stock Solution

This protocol details the preparation of a concentrated stock solution, which can be stored for long-term use and diluted for various experiments.

Materials:

-

Nudicaulin B (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh a precise amount of Nudicaulin B powder (e.g., 5 mg) using an analytical balance.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM or 10 mg/mL). For example, to make a 10 mg/mL solution, add 500 µL of DMSO to 5 mg of Nudicaulin B.[5]

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is difficult.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 1.2: Preparation of Working Dilutions in Culture Medium

This protocol describes the serial dilution of the DMSO stock solution into aqueous cell culture medium for treating cells. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7]

Materials:

-

Nudicaulin B stock solution (from Protocol 1.1)

-

Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

-

Sterile polypropylene tubes

Procedure:

-

Thaw Stock: Thaw one aliquot of the Nudicaulin B stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mg/mL stock 1:100 in medium to create a 100 µg/mL intermediate solution. This helps prevent precipitation of the compound when adding it to the final culture volume.

-

Final Working Dilutions: Perform serial dilutions from the intermediate solution into pre-warmed cell culture medium to achieve the final desired concentrations for your experiment (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of Nudicaulin B. For example, if the highest drug concentration results in 0.1% DMSO, the vehicle control wells should also contain 0.1% DMSO in the medium.

-

Immediate Use: Use the prepared working solutions immediately to treat cells, as the stability of hydrophobic compounds in aqueous media can be limited.

In Vitro Efficacy Testing Protocols

The following are standard protocols to assess the cytotoxic and anti-inflammatory effects of Nudicaulin B.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the concentration at which Nudicaulin B inhibits cell growth or induces cell death (IC50 value).[8]

Materials:

-

Selected cell lines (e.g., HeLa, K-562)

-

96-well flat-bottom cell culture plates

-

Complete growth medium

-

Nudicaulin B working solutions (from Protocol 1.2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[9]

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the Nudicaulin B working solutions (at various concentrations) and the vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[9]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Nudicaulin B concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Protocol 2.2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of Nudicaulin B to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[10][11]

Materials:

-

RAW 264.7 macrophage cell line

-

96-well cell culture plates

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Nudicaulin B working solutions

-

Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine solution)

-

Sodium nitrite (NaNO2) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.

-

Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing Nudicaulin B working solutions at various non-toxic concentrations (determined from the MTT assay). Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[12]

-

Nitrite Measurement:

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.[13]

-

-

Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.[11]

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each Nudicaulin B concentration relative to the LPS-only treated cells.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Cytotoxicity of Nudicaulin B against Various Cancer Cell Lines (Example Data) Data presented are hypothetical and for illustrative purposes, based on activities reported for related compounds.[5]

| Cell Line | Description | Treatment Duration (h) | IC50 (µM) |

| HeLa | Human Cervical Cancer | 48 | 15.2 ± 1.8 |

| K-562 | Human Myelogenous Leukemia | 48 | 8.5 ± 0.9 |

| MCF-7 | Human Breast Adenocarcinoma | 48 | 22.7 ± 2.5 |

| RAW 264.7 | Mouse Macrophage | 24 | > 100 |

Table 2: Inhibition of Nitric Oxide (NO) Production by Nudicaulin B in LPS-Stimulated RAW 264.7 Cells (Example Data) Data presented are hypothetical and for illustrative purposes.

| Nudicaulin B Conc. (µM) | Nitrite Conc. (µM) (Mean ± SD) | % NO Inhibition |

| 0 (Control) | 2.1 ± 0.3 | - |

| 0 + LPS (1 µg/mL) | 45.8 ± 3.1 | 0% |

| 1 + LPS | 38.2 ± 2.5 | 16.6% |

| 5 + LPS | 25.1 ± 1.9 | 45.2% |

| 10 + LPS | 12.7 ± 1.1 | 72.3% |

| 25 + LPS | 6.4 ± 0.8 | 86.0% |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) help visualize complex processes and relationships.

Caption: General experimental workflow for in vitro testing of Nudicaulin B.

Caption: Proposed inhibition of the NF-κB signaling pathway by Nudicaulin B.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]